n-butyl-N-4-pyridylsulphonamide
Description
n-Butyl-N-4-pyridylsulphonamide is a sulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) bridging a pyridine ring (substituted at the 4-position) and an n-butyl alkyl chain. Sulfonamides are widely studied for their diverse applications, including antimicrobial activity, enzyme inhibition, and material science applications due to their hydrogen-bonding capabilities and structural versatility.
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-pyridin-4-ylbutane-1-sulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-2-3-8-14(12,13)11-9-4-6-10-7-5-9/h4-7H,2-3,8H2,1H3,(H,10,11) |
InChI Key |
QSKINKDWWNUEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A structurally related compound, N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide (), shares the sulfonamide core but differs in substituents. Key distinctions include:
- Aromatic ring : The target compound features a pyridine ring, whereas the analogue uses a pyrimidine moiety with bromine and piperidine substituents.
- Substituent complexity : The analogue includes a methoxy-phenyl group and a brominated pyrimidine, contributing to higher molecular weight (C₂₂H₂₃BrN₄O₃S₂, ~575.5 g/mol) compared to the simpler n-butyl-pyridylsulphonamide.
- Electronic effects : The pyridine ring in the target compound may enhance hydrogen-bonding capacity compared to the electron-withdrawing bromine in the analogue .
Physicochemical Properties
Hypothetical comparisons based on structural features:
| Property | n-Butyl-N-4-pyridylsulphonamide | N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O₂S (est.) | C₂₂H₂₃BrN₄O₃S₂ |
| Molecular Weight | ~238.3 g/mol | ~575.5 g/mol |
| Solubility | Moderate in DMSO, acetone | Likely lower due to bulkier substituents |
| Hydrogen-Bonding Capacity | High (pyridine N, sulfonamide NH) | Moderate (sulfonamide NH, pyrimidine N) |
| Thermal Stability | Expected >200°C | Likely lower due to bromine and complex substituents |
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